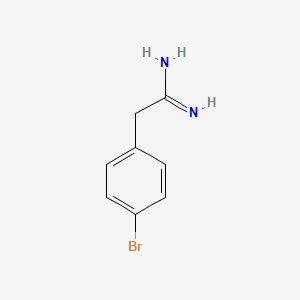

2(4-Bromo-phenyl)-acetamidine

Description

2(4-Bromo-phenyl)-acetamidine (CAS No. 59104-21-1) is a brominated aromatic amidine compound characterized by a phenyl ring substituted with a bromine atom at the para position and an acetamidine functional group. This compound is primarily utilized in industrial and scientific research contexts, particularly in organic synthesis and pharmaceutical development . Its structural features—a rigid aromatic core and a strongly basic amidine group—make it a valuable intermediate for synthesizing heterocyclic compounds and studying reaction mechanisms.

Properties

IUPAC Name |

2-(4-bromophenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAORPZGWBQCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59104-21-1 | |

| Record name | 4-Bromobenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59104-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(4-Bromo-phenyl)-acetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059104211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(4-BROMO-PHENYL)-ACETAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64573M8MCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4-Bromo-phenyl)-acetamidine typically involves the reaction of 4-bromoaniline with acetamidine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the acetamidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2(4-Bromo-phenyl)-acetamidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Various substituted phenylacetamidines.

Oxidation Products: Corresponding carboxylic acids or ketones.

Reduction Products: Reduced phenylacetamidines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

2(4-Bromo-phenyl)-acetamidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2(4-Bromo-phenyl)-acetamidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atom and the acetamidine group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Differences :

- Structural : 2C-B contains methoxy groups at positions 2 and 5 of the phenyl ring and a phenethylamine backbone, whereas this compound lacks methoxy substituents and features an amidine group. The amidine moiety confers stronger basicity and nucleophilicity compared to 2C-B’s amine group .

- Applications: 2C-B is notorious for its hallucinogenic properties and illicit use, while this compound is restricted to non-clinical research, such as synthesizing imidazole derivatives .

Acetamidine Hydrochloride

| Parameter | This compound | Acetamidine Hydrochloride |

|---|---|---|

| CAS No. | 59104-21-1 | 124-42-5 |

| Molecular Formula | C₈H₁₀BrN₂ | C₂H₆N₂·HCl |

| Functional Groups | Bromophenyl, amidine | Amidino (simpler structure) |

| Primary Applications | Synthesis of brominated heterocycles | Precursor for triazines, enzyme studies |

Key Differences :

- Structure : Acetamidine hydrochloride lacks the bromophenyl group, resulting in a smaller, less sterically hindered molecule. The absence of aromatic bromine reduces its electronic complexity and reactivity in substitution reactions .

- Utility : Acetamidine hydrochloride is widely used to synthesize symmetric triazines (e.g., 2,4,6-trimethyl-sym-triazine), while this compound’s bromine enhances its role in cross-coupling reactions for pharmaceutical intermediates .

4-Bromobenzeneethanimidamide Derivatives

| Parameter | This compound | 6-BR-DMPEA |

|---|---|---|

| CAS No. | 59104-21-1 | Not reported |

| Molecular Formula | C₈H₁₀BrN₂ | C₁₀H₁₄BrNO₂ |

| Functional Groups | Bromophenyl, amidine | Bromophenyl, methoxy, phenethylamine |

| Primary Applications | Research-oriented synthesis | Analytical reference standard for 2C-B analogs |

Key Differences :

- Positional Isomerism : 6-BR-DMPEA (2-bromo-4,5-dimethoxyphenethylamine) is a positional isomer of 2C-B, with bromine at the ortho position. In contrast, this compound’s bromine is para-substituted, leading to distinct electronic and steric profiles .

- Synthetic Relevance : 6-BR-DMPEA is synthesized to validate analytical methods for detecting designer drugs, whereas this compound is tailored for amidine-specific reactivity in medicinal chemistry .

Biological Activity

Overview

2(4-Bromo-phenyl)-acetamidine is an organic compound characterized by the presence of a bromine atom on a phenyl ring and an acetamidine functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with acetamidine hydrochloride under basic conditions, often using sodium hydroxide or potassium carbonate as a catalyst. This method allows for the formation of the acetamidine group, which is crucial for the compound's biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetamidine group enhance its binding affinity and specificity, potentially leading to therapeutic effects. The compound may inhibit enzyme activities or modulate cellular processes, which can be critical in developing new pharmaceuticals .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has been shown to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the bromine substituent enhances its lipophilicity, facilitating better membrane penetration and efficacy .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Several studies have highlighted the biological potential of compounds similar to this compound:

- Antimicrobial Testing : A study evaluated various N-substituted chloroacetamides for their antimicrobial potential, revealing that halogenated phenyl rings significantly enhance activity against pathogens like Staphylococcus aureus and Candida albicans . This suggests that similar structural features in this compound may confer comparable antimicrobial properties.

- Antitumor Activity : Research on related compounds indicates that derivatives with bromo substitutions show enhanced antitumor activity in xenograft models. For instance, compounds from the quinazoline series demonstrated significant efficacy against human epidermoid carcinoma . Such findings underscore the potential applications of this compound in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-phenylacetic acid | Contains a carboxylic acid group | Antimicrobial properties |

| 4-Bromo-phenylacetamide | Contains an amide group | Anticancer activity |

| N-(substituted phenyl) chloroacetamides | Varies based on substitutions | Effective against Gram-positive bacteria |

The presence of the acetamidine group in this compound distinguishes it from these analogs, potentially enhancing its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.